MAO-B Inhibition: 9-Chloro Derivative Demonstrates a Quantifiable IC₅₀ of 210 nM, While 9-Methyl Analogue (MIQ) Has No Reported MAO-B Activity
The 9-chloro derivative has a documented IC₅₀ of 210 nM for inhibition of human recombinant MAO-B, measured in an insect cell microsome assay using kynuramine as substrate and monitoring 4-hydroxyquinoline formation [1]. In contrast, the 9-methyl analogue (MIQ, CAS 16008-64-3) has been investigated for CNS pharmacology and metabolic fate (oral dosing at 200 mg/kg in rats) but has no published MAO-B inhibitory activity in the curated ChEMBL/BindingDB databases [2]. This represents a target engagement divergence: the 9-chloro substitution enables MAO-B interaction at sub-micromolar concentrations, whereas the 9-methyl substitution directs pharmacological investigation toward alternative CNS targets unrelated to MAO-B.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 210 nM against human recombinant MAO-B |
| Comparator Or Baseline | 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine (MIQ): No MAO-B IC₅₀ reported in BindingDB or ChEMBL; studied for CNS pharmacology and metabolism |
| Quantified Difference | 210 nM vs. no detectable MAO-B activity reported; target engagement bias is qualitatively divergent |
| Conditions | Human recombinant MAO-B expressed in insect cell microsomes; kynuramine substrate; 4-hydroxyquinoline formation detection |
Why This Matters
For screening campaigns targeting MAO-B (relevant to Parkinson's disease and neuroprotection), the 9-chloro derivative is the only member of this 9-substituted hexahydroindoloquinolizine family with a public, quantifiable IC₅₀—making it the rational first choice over 9-methyl, 9-fluoro, or 9-unsubstituted analogues whose MAO-B activity is either absent or untested.
- [1] BindingDB Entry BDBM50502792 (ChEMBL4460034). IC₅₀ = 210 nM for inhibition of human recombinant MAO-B. Assay: insect cell microsomes, kynuramine substrate. Curated by ChEMBL. View Source
- [2] Detection and mass spectrometric characterization of the major urinary and fecal metabolites of 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine in the rat. Oral dose: 200 mg/kg (maximal tolerated dose). Urine and feces collected for metabolite profiling. View Source
